(Z)-2-Decenoic acid is a naturally occurring fatty acid produced by the bacterium Pseudomonas aeruginosa []. This bacterium is a common pathogen associated with various infections, but interestingly, it also produces this molecule.
Biofilms are complex communities of bacteria that adhere to surfaces and each other, forming a protective layer. (Z)-2-Decenoic acid has been shown to induce a dispersion response in biofilms formed by a variety of gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa itself [, ]. This means it can trigger the biofilm to break apart and disperse the bacterial cells.
(Z)-2-decenoic acid, also known as cis-2-decenoic acid, is an unsaturated fatty acid characterized by a double bond located at the second carbon from the carboxylic end of the molecule. Its chemical formula is C₁₀H₁₈O₂, and it is classified as a colorless oil at room temperature. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicine and biochemistry .
These reactions make (Z)-2-decenoic acid a versatile intermediate in organic synthesis and industrial applications .
Research indicates that (Z)-2-decenoic acid exhibits notable biological activities. It has been identified as having antimicrobial properties, particularly against biofilms formed by pathogens such as Pseudomonas aeruginosa. This bacterium is associated with various hospital-acquired infections, and (Z)-2-decenoic acid may play a role in combating these infections by disrupting biofilm formation . Additionally, studies suggest that this compound could have potential applications in the development of new antimicrobial agents.
Several synthesis methods for (Z)-2-decenoic acid have been reported:
(Z)-2-decenoic acid has several applications across different fields:
Interaction studies involving (Z)-2-decenoic acid have primarily focused on its effects on microbial cells. Research has shown that it can inhibit the growth of certain bacteria by disrupting their membrane integrity or interfering with biofilm formation. Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts, particularly against antibiotic-resistant strains of bacteria .
(Z)-2-decenoic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Decanoic Acid | Saturated fatty acid | No double bonds; primarily used in food and cosmetics |
Trans-2-Decenoic Acid | Unsaturated fatty acid | Double bond in trans configuration; less biologically active |
Hexadecenoic Acid | Unsaturated fatty acid | Longer carbon chain; found in various natural oils |
Octadecenoic Acid | Unsaturated fatty acid | Commonly known as oleic acid; widely studied for health benefits |
(Z)-2-decenoic acid's unique cis configuration at the double bond distinguishes it from trans-2-decenoic acid, affecting its biological activity and potential applications. Its shorter carbon chain compared to hexadecenoic and octadecenoic acids also contributes to its distinct properties and uses .
Pseudomonas aeruginosa produces (Z)-2-decenoic acid through a well-characterized biosynthetic pathway that involves specific genetic and enzymatic components. The primary enzyme responsible for (Z)-2-decenoic acid synthesis is DspI (PA14_54640, also designated PA0745), which functions as a putative enoyl-coenzyme A hydratase/isomerase [1] [2]. This 272-amino-acid peptide harbors a crotonase/enoyl-coenzyme A hydratase-like conserved domain and shows significant homology to RpfF in Xanthomonas campestris [1].
DspI catalyzes the terminal step in (Z)-2-decenoic acid biosynthesis, specifically facilitating the dehydration reaction that results in double-bond formation at the 2,3 carbon position and subsequent cis/trans isomerization [1]. The enzyme contains critical amino acid residues including Glu126, Glu146, Cys127, Cys131, and Cys154 that are essential for its catalytic function [3]. Gas chromatography-mass spectrometry analysis has confirmed that inactivation of the dspI gene completely abolishes (Z)-2-decenoic acid production in Pseudomonas aeruginosa [1] [2].
The transcriptional regulation of dspI demonstrates cell density-dependent expression patterns, with transcript abundance correlating directly with bacterial cell density as determined by quantitative reverse transcriptase polymerase chain reaction [2]. This regulation pattern is consistent with the characterization of (Z)-2-decenoic acid as a cell-to-cell communication molecule that functions in a population density-dependent manner [2]. The dspI gene is predicted to be encoded within a single gene operon of 4,254 base pairs [4].
Structural analysis reveals that DspI belongs to the crotonase/enoyl-coenzyme A hydratase family of enzymes that typically catalyze dehydration reactions in short-chain fatty acid metabolism [1]. The protein demonstrates the characteristic ability to perform both dehydration and cis/trans isomerization reactions, which are fundamental to the formation of the specific geometric configuration of (Z)-2-decenoic acid [1].
(Z)-2-decenoic acid functions as a potent biofilm dispersion autoinducer that triggers the transition of sessile biofilm cells to the planktonic growth state. The compound operates at remarkably low concentrations, with the native production level in Pseudomonas aeruginosa cultures measured at 2.5 nanomolar [5] [6]. At this concentration, (Z)-2-decenoic acid induces dispersion of biofilm microcolonies with an efficacy of 24.6% when added to 4-day biofilm cultures grown in tube reactors [5].
The biofilm dispersion mechanism involves multiple coordinated cellular processes. Upon exposure to (Z)-2-decenoic acid, biofilm cells undergo significant reductions in cyclic dimeric guanosine monophosphate (c-di-GMP) levels compared to uninduced cells [7] [8]. This reduction in c-di-GMP is accompanied by increased expression of matrix-degrading enzymes including pelA, pslG, endA, and eddA [7] [9].
The dispersion process requires the coordinated action of several key regulatory proteins. BdlA, a chemotaxis regulator, undergoes non-processive proteolysis that requires elevated c-di-GMP levels, the protease ClpP, and the chaperone ClpD [7]. Active BdlA subsequently recruits and activates the phosphodiesterases DipA and RbdA to reduce cellular c-di-GMP levels [7] [10]. The transcriptional regulator AmrZ plays an essential role by directly or indirectly regulating genes encoding dispersion-associated components [7] [9].
Matrix degradation represents a critical component of the dispersion mechanism. PelA functions as both a deacetylase and hydrolase, with its hydrolase activity contributing to Pel polysaccharide degradation [11]. PslG acts as a glycoside hydrolase that degrades Psl polysaccharides, though this process is CdrA-dependent and requires untethering of CdrA-bound Psl prior to degradation [11]. EndA contributes to dispersion through endonuclease activity that degrades extracellular DNA within the biofilm matrix [11].
The planktonic transition involves comprehensive metabolic reprogramming. Dispersed cells demonstrate enhanced motility, increased chemotaxis, and elevated respiratory activity compared to biofilm-associated cells [12]. This metabolic shift enables the liberated cells to establish new biofilm communities at distant sites, completing the biofilm developmental cycle [13].
(Z)-2-decenoic acid demonstrates remarkable interkingdom signaling capabilities, inducing biofilm dispersion responses across diverse microbial taxa including Gram-negative bacteria, Gram-positive bacteria, and yeasts. The compound shows broad-spectrum activity against biofilms formed by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus, and the yeast Candida albicans [5] [6].
The interkingdom signaling mechanism involves (Z)-2-decenoic acid functioning as a universal dispersion cue that transcends traditional taxonomic boundaries. In Candida albicans, the compound induces similar dispersion responses to those observed in bacterial biofilms, indicating conserved recognition and response pathways across kingdoms [5] [14]. The cross-kingdom activity suggests that (Z)-2-decenoic acid interacts with fundamental cellular processes that are evolutionarily conserved across different microbial groups.
Transcriptomic analysis has revealed that (Z)-2-decenoic acid regulates 666 genes in Pseudomonas aeruginosa, encoding proteins involved in diverse cellular functions including motility, chemotaxis, cell attachment, tricarboxylic acid cycle metabolism, extracellular polymeric substance synthesis and secretion, virulence factor production, iron uptake, and respiration [14] [12]. This extensive genetic regulation demonstrates the compound's ability to coordinate complex physiological changes that facilitate the transition from biofilm to planktonic growth states.
The signaling system has been characterized as functionally and structurally related to the diffusible signal factor class of short-chain fatty acid signaling molecules [5] [6]. These molecules act as cell-to-cell communication compounds in bacteria and fungi, suggesting a common evolutionary origin for fatty acid-based signaling systems across microbial kingdoms [5].
In mixed-species biofilms, (Z)-2-decenoic acid has been shown to enhance the efficacy of antimicrobial treatments by inducing dispersion and increasing the metabolic activity of previously dormant cells [14] [15]. This property has significant implications for understanding polymicrobial infections and developing treatment strategies that target biofilm communities containing multiple microbial species.
(Z)-2-decenoic acid plays a crucial role in reverting persister cells from a dormant, antibiotic-tolerant state to a metabolically active, antimicrobial-susceptible condition. Persister cells represent a subpopulation of dormant bacteria that contribute significantly to biofilm recalcitrance and chronic infection persistence [16] [17].
The persister cell awakening mechanism involves (Z)-2-decenoic acid inducing comprehensive metabolic reactivation without increasing cell numbers. This cellular awakening is supported by significant increases in respiratory activity, coupled with changes in protein abundance and elevated transcript expression levels of key metabolic markers [16] [18]. The primary metabolic markers affected include acpP (acyl carrier protein involved in fatty acid synthesis), 16S ribosomal RNA (essential for protein synthesis), atpH (ATP synthase subunit delta), and ppx (exopolyphosphatase involved in polyphosphate degradation) [16] [19].
The compound initiates cellular repair and reactivation processes by mobilizing energy sources to repair misfolded proteins through GroEL chaperone activity, degrading damaged proteins via ClpP2 homolog proteases, and initiating transcription and translation processes through initiation factor-2 and ribosomal RNA synthesis [19]. Additionally, (Z)-2-decenoic acid enhances membrane repair through increased acyl carrier protein expression and promotes ATP production via ATP synthase activity [19].
Polyphosphate metabolism represents a critical component of the awakening process. Treatment with (Z)-2-decenoic acid results in increased ppx transcript abundance while simultaneously decreasing the expression of ppk (polyphosphate kinase), relA, and spoT (stringent response regulators) [19]. These changes suggest active polyphosphate degradation with the released energy being utilized for cellular awakening and metabolic reactivation [19].
The clinical significance of persister cell awakening lies in the enhanced efficacy of antimicrobial treatments. Combinational treatments utilizing both (Z)-2-decenoic acid and conventional antibiotics result in significantly greater decreases in cell viability compared to antibiotic treatment alone [16] [17]. The presence of (Z)-2-decenoic acid leads to a measurable decrease in the number of persister cells isolated from treated populations, demonstrating its ability to convert tolerant cells to susceptible states [16].
Irritant